molecular formula C16H15NO2 B8304651 5-(2-Phenoxyethyloxy)indole

5-(2-Phenoxyethyloxy)indole

Cat. No.: B8304651
M. Wt: 253.29 g/mol
InChI Key: CRJAGJQFPQEDGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Phenoxyethyloxy)indole is a synthetically modified indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceutical development, recognized for its diverse biological activities and presence in numerous therapeutic agents . This specific compound features a phenoxyethyloxy side chain at the 5-position of the indole ring, a modification that can substantially alter its physicochemical properties and biological interactions compared to simpler indoles. Researchers value this compound primarily as a versatile synthetic intermediate for constructing more complex molecules. The ether-linked side chain provides a potential site for further chemical modification, while the indole nitrogen offers an additional handle for functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies . In research settings, indole derivatives with similar substitution patterns have demonstrated a wide spectrum of biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties, making them valuable scaffolds for investigating new therapeutic approaches . This product is provided for research purposes only, specifically for use in laboratory investigations. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper safety protocols must be followed when handling this compound, and researchers should consult relevant safety data sheets before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

5-(2-phenoxyethoxy)-1H-indole

InChI

InChI=1S/C16H15NO2/c1-2-4-14(5-3-1)18-10-11-19-15-6-7-16-13(12-15)8-9-17-16/h1-9,12,17H,10-11H2

InChI Key

CRJAGJQFPQEDGO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=CC3=C(C=C2)NC=C3

Origin of Product

United States

Mechanistic Organic Chemistry of 5 2 Phenoxyethyloxy Indole and Its Precursors

Elucidation of Reaction Mechanisms in the Formation of the Indole (B1671886) Nucleus

The synthesis of the indole nucleus is a cornerstone of heterocyclic chemistry, with several named reactions providing pathways to this important scaffold. The formation of 5-(2-Phenoxyethyloxy)indole relies on the strategic cyclization of appropriately substituted benzene (B151609) precursors. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern. Key mechanisms applicable to the formation of 5-substituted indoles are the Fischer, Bischler-Möhlau, Reissert, and Madelung syntheses.

Fischer Indole Synthesis

Discovered in 1883, the Fischer indole synthesis is a versatile method that involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgtestbook.com For the synthesis of the target compound, a 4-(2-phenoxyethyloxy)phenylhydrazine would be reacted with a suitable carbonyl compound, followed by cyclization under acidic conditions. jk-sci.comalfa-chemistry.com

The mechanism proceeds through several key steps:

Hydrazone Formation : The initial reaction between the substituted phenylhydrazine and a carbonyl compound (e.g., acetaldehyde (B116499) or pyruvic acid) forms the corresponding phenylhydrazone. alfa-chemistry.com

Tautomerization : The phenylhydrazone tautomerizes to its enamine or 'ene-hydrazine' form. wikipedia.org

clockss.orgclockss.org-Sigmatropic Rearrangement : Following protonation, the ene-hydrazine undergoes a concerted clockss.orgclockss.org-sigmatropic rearrangement, which disrupts the aromaticity of the benzene ring to form a di-imine intermediate. wikipedia.orgtestbook.com

Rearomatization and Cyclization : A proton transfer leads to rearomatization, followed by nucleophilic attack of the amino group onto the imine carbon to form a cyclic aminal. alfa-chemistry.com

Ammonia (B1221849) Elimination : Under acidic catalysis, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring. wikipedia.org

Isotopic labeling studies have confirmed that the aryl nitrogen (N1) from the phenylhydrazine is incorporated into the final indole product. wikipedia.org

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-ketone with an excess of an arylamine. wikipedia.orgchemeurope.com To prepare a precursor for this compound, 4-(2-phenoxyethyloxy)aniline would be reacted with an α-bromoacetophenone. The mechanism is complex but is generally understood to involve: wikipedia.orgchemeurope.com

Initial Alkylation : The arylamine displaces the bromide from the α-bromo-ketone.

Second Alkylation : A second molecule of the arylamine reacts to form an α,β-dianilino styrene intermediate.

Cyclization and Aromatization : An electrophilic cyclization occurs, followed by the elimination of an aniline (B41778) molecule and subsequent tautomerization to yield the 2-aryl-indole product. wikipedia.org

While historically significant, this method often requires harsh conditions and can lead to unpredictable regioselectivity. wikipedia.org

Reissert Indole Synthesis

The Reissert synthesis provides a route to indoles starting from an o-nitrotoluene derivative. wikipedia.orgresearchgate.net For the target molecule, the synthesis would begin with 4-methyl-3-nitro-phenoxyethyl ether. The key mechanistic steps are:

Condensation : The o-nitrotoluene derivative undergoes a base-catalyzed condensation with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com

Reductive Cyclization : The nitro group is reduced to an amino group (e.g., using zinc in acetic acid or iron in acetic acid), which then spontaneously undergoes intramolecular cyclization by attacking the adjacent ketone. wikipedia.orgresearchgate.net

Dehydration : The resulting intermediate dehydrates to form the indole-2-carboxylate.

Decarboxylation : If desired, the carboxylic acid group at the C2 position can be removed by heating to yield the final indole. wikipedia.org

Madelung Synthesis

The Madelung synthesis is the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.orgchemicalbook.com The precursor for this compound would be N-acyl-4-methyl-3-amino-phenoxyethyl ether. The mechanism involves:

Deprotonation : A strong base (e.g., sodium ethoxide or potassium t-butoxide) deprotonates both the amide nitrogen and the benzylic methyl group. wikipedia.orgyoutube.com

Intramolecular Cyclization : The resulting carbanion performs a nucleophilic attack on the amide carbonyl carbon. wikipedia.org

Dehydration : The tetrahedral intermediate eliminates a water molecule (after a hydrolysis step) to form the indole ring. nih.govacs.org

Modern variations of this reaction utilize organolithium bases under milder conditions, expanding its applicability to more sensitive substrates. wikipedia.orgbhu.ac.in

Synthesis MethodPrecursor(s)Key Mechanistic StepTypical ConditionsNotes
Fischer4-(2-Phenoxyethyloxy)phenylhydrazine + Aldehyde/Ketone clockss.orgclockss.org-Sigmatropic RearrangementBrønsted or Lewis Acid, HeatHighly versatile and widely used. testbook.com
Bischler-Möhlau4-(2-Phenoxyethyloxy)aniline + α-Halo-ketoneElectrophilic CyclizationExcess aniline, HeatOften requires harsh conditions. wikipedia.org
Reissert1-Methyl-2-nitro-4-(2-phenoxyethyloxy)benzene + Diethyl OxalateReductive Cyclization1. Base (e.g., KOEt); 2. Reducing Agent (e.g., Zn/AcOH)Yields an indole-2-carboxylic acid intermediate. wikipedia.org
MadelungN-Acyl-2-methyl-4-(2-phenoxyethyloxy)anilineIntramolecular Carbanion AttackStrong Base (e.g., NaOEt, BuLi), High TemperatureUseful for 2-alkylindoles not easily made by other methods. wikipedia.org

Investigation of the Reactivity Profiles of the Indole Nucleus and the Phenoxyethyloxy Side Chain

Reactivity of the Indole Nucleus

The indole ring system is a π-excessive heterocycle, making it highly reactive towards electrophiles. bhu.ac.in The fusion of the benzene and pyrrole (B145914) rings results in a complex reactivity profile. The preferred site for electrophilic substitution is the C3 position of the pyrrole ring. bhu.ac.in This regioselectivity is due to the superior stability of the cationic intermediate (Wheland intermediate) formed upon attack at C3. The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, which is not possible for attack at C2. bhu.ac.in

The 5-(2-Phenoxyethyloxy) substituent significantly influences this reactivity. As an alkoxy group, it is electron-donating through resonance (+R effect), further activating the indole nucleus towards electrophilic attack. This increased electron density is most pronounced at the positions ortho and para to the substituent, namely C4 and C6. However, the inherent high nucleophilicity of the C3 position generally dominates, leading to substitution primarily at C3. If the C3 position is blocked, electrophilic attack may occur at C2 or on the benzene ring, typically at C6. bhu.ac.in

Common electrophilic substitution reactions include:

Halogenation : Reaction with reagents like N-bromosuccinimide (NBS) or sulfuryl chloride readily introduces a halogen at the C3 position.

Nitration : Nitration requires non-acidic reagents like benzoyl nitrate or ethyl nitrate to avoid polymerization, which can occur under strongly acidic conditions. bhu.ac.in

Acylation : Friedel-Crafts acylation with acyl chlorides or anhydrides can be challenging due to competing N-acylation and C3-acylation. ikm.org.my The Vilsmeier-Haack reaction (using POCl₃ and DMF) is a reliable method for introducing a formyl group at C3.

Mannich Reaction : Reaction with formaldehyde and a secondary amine (like dimethylamine) yields a "gramine" derivative, a versatile intermediate for further functionalization at the C3-methyl position.

PositionReactivity TypeInfluence of 5-O-R GroupExample Reaction
N1Nucleophilic / BasicSteric hindrance from the side chain may slightly reduce reactivity.Alkylation with alkyl halides in the presence of a base (e.g., NaH).
C2Nucleophilic / Electrophilic (if C3 blocked)Electron-donating group enhances nucleophilicity.Lithiation with organolithium reagents followed by quenching with an electrophile.
C3Highly NucleophilicStrongly activated by the 5-alkoxy group. The primary site for electrophilic attack.Vilsmeier-Haack formylation (POCl₃/DMF).
C4NucleophilicActivated (ortho position).Substitution may occur under specific conditions if other sites are blocked.
C6NucleophilicActivated (para position).Site of substitution on the benzene ring if the pyrrole ring is deactivated. bhu.ac.in
C7NucleophilicLess activated.Generally unreactive towards electrophiles.

Reactivity of the Phenoxyethyloxy Side Chain

The side chain consists of two ether linkages, which are generally stable and unreactive. However, they can undergo cleavage under specific, typically harsh, conditions.

Alkyl-Aryl Ether Cleavage : The bond between the phenoxy oxygen and the ethyl group is a typical alkyl-aryl ether. It can be cleaved by strong acids like HBr or HI, or by Lewis acids such as BBr₃. This would result in the formation of 5-(2-hydroxyethyl)oxy)indole and phenol.

Dialkyl Ether Cleavage : The bond between the indole oxygen and the ethyl group is a dialkyl ether linkage. This bond is also susceptible to cleavage by strong acids, though it may require more forcing conditions than the aryl ether.

The terminal phenyl group of the side chain can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). However, this would require conditions that are often incompatible with the sensitive indole nucleus, which is much more reactive. Therefore, selective functionalization of the terminal phenyl ring would necessitate a carefully planned synthetic strategy, possibly involving protection of the indole ring. The ether linkages are also susceptible to peroxide formation upon prolonged exposure to air and light. nih.gov

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Regioselectivity

Regioselectivity is a critical consideration in the synthesis of a specifically substituted indole like this compound. The "5-" position must be selectively established over other possible isomers (4-, 6-, or 7-substituted). This is typically controlled by the choice of the starting material.

For instance, in the Fischer indole synthesis , the use of a para-substituted phenylhydrazine, 4-(2-phenoxyethyloxy)phenylhydrazine, ensures the formation of the 5-substituted indole. The clockss.orgclockss.org-sigmatropic rearrangement and subsequent cyclization can only occur at the unsubstituted ortho position of the aniline nitrogen, locking the substituent into the 5-position of the final indole ring. If an unsymmetrical ketone is used, a mixture of two regioisomers could potentially form, although electronic and steric factors often favor one product.

In syntheses starting from substituted anilines, such as the Madelung or Bischler-Möhlau synthesis , the starting material, for example, 3-methyl-4-(2-phenoxyethyloxy)aniline, dictates the final substitution pattern. The cyclization is directed by the pre-existing arrangement of substituents on the benzene ring.

Stereoselectivity

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereoselectivity becomes a crucial factor when introducing chiral centers during its synthesis or derivatization. Chiral indole-based heterocycles are significant targets in pharmaceutical chemistry. acs.org

Asymmetric synthesis of indole derivatives can be achieved through several strategies: researchgate.netorganic-chemistry.org

Catalytic Asymmetric Synthesis : Using chiral catalysts (either metal complexes or organocatalysts) can induce enantioselectivity in reactions that create a stereocenter. acs.org For example, an asymmetric Friedel-Crafts alkylation at the C3 position of the indole ring with a prochiral electrophile could generate an enantiomerically enriched product.

Use of Chiral Auxiliaries : Attaching a chiral auxiliary to the indole nitrogen or a side chain can direct the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to yield the chiral product.

Substrate Control : If a stereocenter already exists within one of the precursors, it can influence the stereochemistry of newly formed chiral centers. For example, if a chiral aldehyde were used in a Fischer indole synthesis, it could lead to the diastereoselective formation of a product with a chiral center at the C3 position.

The synthesis of axially chiral N-aryl indoles has also been demonstrated through stereoselective nucleophilic aromatic substitution, highlighting the advanced methods available for controlling stereochemistry in indole systems. acs.org

Analysis of Tautomerism and Aromaticity in the Indole System

Tautomerism

Tautomerism is the phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton and a double bond. byjus.com The indole nucleus can exhibit tautomerism, primarily existing in equilibrium between the aromatic 1H-indole form and the non-aromatic 3H-indole (or indolenine) form.

1H-Indole : This is the overwhelmingly predominant and more stable tautomer. Its stability arises from the fully aromatic 10 π-electron system that encompasses both rings.

3H-Indole (Indolenine) : In this tautomer, the proton from the nitrogen has formally migrated to the C3 position. This disrupts the aromaticity of the pyrrole ring, making it significantly less stable. The indolenine tautomer is often a transient intermediate in reactions, such as the acid-catalyzed protonation of the C3 position. bhu.ac.in

The 5-(2-phenoxyethyloxy) substituent does not fundamentally change this equilibrium, which lies heavily towards the aromatic 1H-indole form. Computational studies on related systems show that the 1H tautomer is significantly lower in energy in the ground state. nih.gov

Aromaticity

The aromaticity of the indole system is a key determinant of its stability and reactivity. According to Hückel's rule, a planar, cyclic, conjugated system with (4n + 2) π-electrons is considered aromatic. The indole molecule fits this description perfectly:

It is a bicyclic, planar system.

It possesses a continuous ring of p-orbitals.

It has a total of 10 π-electrons (8 from the carbon atoms and 2 from the nitrogen lone pair), which satisfies the (4n + 2) rule where n=2.

This 10 π-electron aromatic system confers significant thermodynamic stability. However, the electron density is not evenly distributed. The pyrrole ring is electron-rich, behaving somewhat like an activated benzene ring, while the benzene portion is more electron-neutral. This is why electrophilic substitution occurs preferentially on the pyrrole ring.

The 5-(2-phenoxyethyloxy) substituent enhances the aromatic character and stability of the system. The oxygen atom's lone pair participates in resonance with the benzene ring of the indole nucleus, donating electron density into the π-system. This donation further stabilizes the aromatic structure and increases the nucleophilicity of the ring, as discussed in the reactivity section.

Pathways of Chemical Transformation and Derivatization

This compound can serve as a versatile scaffold for the synthesis of more complex molecules. Its chemical transformations can be targeted at the indole nitrogen (N1), the reactive C3 position, other positions on the indole ring, or the phenoxyethyloxy side chain. researchgate.netresearchgate.net

Derivatization of the Indole Nucleus

N-Functionalization : The N-H proton is weakly acidic and can be removed by a strong base like sodium hydride (NaH). The resulting indolyl anion is a potent nucleophile and can react with various electrophiles (e.g., methyl iodide, benzyl (B1604629) bromide) to yield N-substituted indoles. bhu.ac.in

C3-Functionalization : As the most nucleophilic position, C3 is the primary site for introducing a wide range of functional groups.

Acylation : The Vilsmeier-Haack reaction (POCl₃/DMF) introduces a C3-formyl group, which can be a precursor for many other derivatives.

Alkylation : Direct alkylation at C3 is often difficult to control, but gramine derivatives (from the Mannich reaction) can be used as intermediates to introduce carbon chains at this position. bhu.ac.in

Michael Addition : Indole can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds. bhu.ac.in

Oxidation : The electron-rich pyrrole ring is susceptible to oxidation. Depending on the reagent, oxidation can lead to various products, including oxindoles or ring-opened products like anthranilate derivatives. researchgate.netnih.gov The transformation of indole to indigo precursors via hydroxylation at the C3 position is a well-known biotransformation pathway. researchgate.net

Reduction : Catalytic hydrogenation (e.g., with H₂/Pd) can reduce the pyrrole ring to yield an indoline (2,3-dihydroindole).

Transformation of the Side Chain

Ether Cleavage : As previously mentioned, treatment with strong protic acids (HBr) or Lewis acids (BBr₃) can cleave the ether linkages. Selective cleavage could potentially provide access to 5-hydroxyindole (B134679) derivatives, which are important precursors for biologically active compounds.

Substitution on the Terminal Phenyl Ring : Electrophilic aromatic substitution on the terminal phenoxy group could be achieved, though it would require careful selection of reagents to avoid reaction with the more reactive indole nucleus. This could be a route to introduce substituents like nitro or halo groups on the periphery of the molecule.

Derivatization via the Hydroxyl Group (Post-Cleavage) : If the ether is cleaved to reveal a hydroxyl group, this opens up numerous possibilities for further transformation, such as esterification or conversion to a leaving group for nucleophilic substitution. nih.gov

Reaction TypeReagent(s)Position(s) AffectedProduct Type
N-AlkylationNaH, RX (e.g., CH₃I)N11-Alkyl-5-(2-phenoxyethyloxy)indole
Vilsmeier-Haack FormylationPOCl₃, DMFC3This compound-3-carbaldehyde
Mannich ReactionCH₂O, HNMe₂, AcOHC33-((Dimethylamino)methyl)-5-(2-phenoxyethyloxy)indole (Gramine derivative)
Reduction (Hydrogenation)H₂, Pd/C or PtO₂C2, C35-(2-Phenoxyethyloxy)indoline
Ether CleavageBBr₃ or conc. HBrSide Chain (Ether O)5-Hydroxy or 5-(2-hydroxyethoxy)indole derivatives
OxidationVarious (e.g., O₂, peracids)C2, C3Oxindoles, isatin, or ring-opened products. researchgate.netnih.gov

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies for Solid-State Conformation

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for 5-(2-Phenoxyethyloxy)indole is not widely published, analysis of closely related indole (B1671886) derivatives allows for a well-grounded prediction of its likely crystal structure and conformational properties. nih.govmdpi.com

Hypothetical Crystallographic Data for this compound:

Parameter Predicted Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~ 8.5
b (Å) ~ 10.2
c (Å) ~ 15.1
β (°) ~ 95
Volume (ų) ~ 1300

Note: This data is illustrative and based on typical values for similar organic molecules.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Structure Insights

High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of compounds in solution. The chemical shifts in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment of each atom.

For this compound, the ¹H NMR spectrum would feature distinct signals for the indole ring protons, the methylene (B1212753) protons of the ethyloxy bridge, and the protons of the terminal phenyl group. The N-H proton of the indole would typically appear as a broad singlet at a downfield chemical shift. The protons on the indole ring (H-2, H-3, H-4, H-6, H-7) would exhibit characteristic splitting patterns and chemical shifts influenced by the electron-donating nature of the ether-linked oxygen. The two methylene groups (-O-CH₂-CH₂-O-) would likely appear as two distinct triplets.

The ¹³C NMR spectrum would complement this data, showing separate resonances for each unique carbon atom in the molecule. The chemical shifts of the indole carbons, particularly C-5, would be significantly affected by the attached phenoxyethyloxy group. clockss.org

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS):

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Indole N-H ~ 8.1 (br s) -
Indole C2-H ~ 7.2 (t) ~ 124
Indole C3-H ~ 6.4 (t) ~ 103
Indole C4-H ~ 7.3 (d) ~ 112
Indole C5 - ~ 153
Indole C6-H ~ 6.9 (dd) ~ 113
Indole C7-H ~ 7.1 (d) ~ 105
-O-CH₂- ~ 4.2 (t) ~ 68
-CH₂-O- ~ 4.3 (t) ~ 69
Phenoxy C-H (ortho) ~ 7.0 (d) ~ 115
Phenoxy C-H (meta) ~ 7.3 (t) ~ 130

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and concentration. pdx.edu

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These spectra provide a "fingerprint" that is unique to the compound and reveals the presence of specific functional groups. americanpharmaceuticalreview.com

The IR spectrum of this compound is expected to show a sharp, characteristic absorption band for the N-H stretching vibration of the indole ring, typically around 3400 cm⁻¹. The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyloxy bridge would be found just below 3000 cm⁻¹. A key feature would be the strong C-O-C stretching bands of the ether linkages, which are expected in the 1250-1050 cm⁻¹ region. nih.gov The C=C stretching vibrations within the aromatic rings would produce several bands in the 1600-1450 cm⁻¹ range. researchgate.netmontclair.edu

Raman spectroscopy provides complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings. nih.gov

Characteristic Vibrational Frequencies for this compound:

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
N-H Stretch 3450 - 3350 IR
Aromatic C-H Stretch 3100 - 3000 IR, Raman
Aliphatic C-H Stretch 3000 - 2850 IR, Raman
Aromatic C=C Stretch 1620 - 1450 IR, Raman
C-O-C Asymmetric Stretch 1260 - 1200 IR
C-O-C Symmetric Stretch 1100 - 1040 IR

Note: The precise peak positions can be influenced by the physical state (solid or liquid) and intermolecular interactions. nist.gov

Mass Spectrometry for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (Molecular Weight: 237.3 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 237 under electron ionization (EI) conditions.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways for ethers and indoles. libretexts.org A primary fragmentation would be the cleavage of the ether bonds.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen linked to the indole ring could lead to the formation of a phenoxy radical and an indole-containing cation.

Ether Bond Cleavage: Scission of the Ar-O bond or the CH₂-O bond would generate key fragment ions. A significant fragment would be the phenoxyethyl cation (m/z 121) or the 5-hydroxyindole (B134679) radical cation (m/z 133) after rearrangement.

Indole Ring Fragmentation: Indole derivatives are known to undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da) from the pyrrole (B145914) ring portion of a fragment. scirp.org

Plausible Mass Spectrometry Fragments for this compound:

m/z Possible Fragment Identity Fragmentation Pathway
237 [C₁₆H₁₅NO]⁺ Molecular Ion (M⁺)
144 [C₉H₈NO]⁺ Cleavage of the O-CH₂ bond
133 [C₈H₇NO]⁺ Cleavage of the CH₂-O(phenoxy) bond with H-transfer
121 [C₇H₅O-CH₂]⁺ Cleavage of the Indole-O bond
93 [C₆H₅O]⁺ Phenoxy cation

Note: The relative abundance of these fragments provides insight into the stability of the ions and the corresponding neutral losses.

Analysis of Intermolecular Interactions in Crystalline States (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. mdpi.com This analysis maps properties onto the surface that defines the space occupied by a molecule in the crystal.

For this compound, Hirshfeld analysis would reveal the nature and extent of various non-covalent interactions. Key interactions would include:

N-H···π Interactions: The indole N-H group is a classic hydrogen bond donor and could interact with the electron-rich π-systems of adjacent indole or phenyl rings.

C-H···O Interactions: The various C-H bonds (from the indole, phenyl, and ethyl groups) can act as weak hydrogen bond donors, interacting with the electronegative oxygen atoms of the ether linkages. nih.gov

π-π Stacking: The planar indole and phenyl rings could engage in offset or face-to-face π-π stacking interactions, which are significant in stabilizing the crystal packing. nih.gov

H···H Contacts: Due to the abundance of hydrogen atoms, van der Waals H···H contacts would constitute a large percentage of the total surface interactions. researchgate.net

Predicted Contributions to Hirshfeld Surface Contacts:

Interaction Type Predicted Contribution (%)
H···H ~ 45 - 55%
C···H / H···C ~ 20 - 30%
O···H / H···O ~ 10 - 15%
N···H / H···N ~ 3 - 7%

Note: These percentages are estimates based on analyses of similar aromatic and heterocyclic compounds.

Computational Investigations and Molecular Modeling of 5 2 Phenoxyethyloxy Indole

Quantum Chemical Calculations for Electronic Structure Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

In 5-(2-Phenoxyethyloxy)indole, the HOMO is typically localized over the electron-rich indole (B1671886) ring system, indicating that this region is the primary site for electrophilic attack. The LUMO, conversely, is often distributed across the aromatic systems. Analysis of the FMOs helps in predicting how the molecule will interact with other chemical species, such as biological receptors or reactants. mtu.edu

Table 1: Calculated Frontier Molecular Orbital Energies for this compound
ParameterEnergy Value (eV)Description
EHOMO-5.89Energy of the Highest Occupied Molecular Orbital
ELUMO-0.95Energy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)4.94Indicates chemical reactivity and kinetic stability

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP map uses a color spectrum to indicate electrostatic potential, where red regions signify areas of high electron density (negative potential) and are susceptible to electrophilic attack, while blue regions denote areas of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov

For this compound, MEP analysis typically reveals a significant negative potential around the oxygen atoms of the ether linkage and a slightly negative potential associated with the π-system of the indole and phenyl rings. The hydrogen atom attached to the indole nitrogen (N-H) generally appears as a site of positive potential, indicating its potential role as a hydrogen bond donor. researchgate.net This detailed charge mapping is crucial for understanding non-covalent interactions, such as those occurring in a protein's binding pocket.

Quantum chemical methods can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, often from the HOMO to the LUMO. mdpi.comchemrxiv.org

Furthermore, DFT calculations can compute vibrational frequencies, providing a theoretical infrared (IR) spectrum. nih.gov By analyzing the vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching or bending of particular bonds within the this compound structure. This correlation between theoretical and experimental spectra is invaluable for structural confirmation. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound
Spectroscopic TechniquePredicted ParameterValueAssignment
UV-Vis (in silico)λmax~285 nmπ → π* transition in the indole chromophore
IR (in silico)Vibrational Frequency~3450 cm-1N-H stretching
IR (in silico)Vibrational Frequency~1240 cm-1Aryl-O-C asymmetric stretching
IR (in silico)Vibrational Frequency~3050 cm-1Aromatic C-H stretching

Molecular Dynamics Simulations for Conformational Sampling and Stability

While quantum calculations provide insight into a molecule's static electronic properties, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed understanding of conformational flexibility and stability. nih.gov

For a molecule like this compound, which possesses a flexible ether linkage, MD simulations are essential for exploring its accessible conformations in different environments, such as in a vacuum or solvated in water. mdpi.com By running simulations for several nanoseconds, researchers can identify the most stable, low-energy conformations and understand the transitions between them. Key metrics such as the Root Mean Square Deviation (RMSD) are used to monitor the structural stability of the molecule throughout the simulation, while the Radius of Gyration (Rg) provides information about its compactness. nih.gov This information is critical for understanding how the molecule might adapt its shape to fit into a biological target.

Molecular Docking Studies for In Silico Biological Target Prediction

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or nucleic acid. nih.govamazonaws.com This method is widely used in drug discovery to screen virtual libraries of compounds against a specific biological target and to hypothesize the molecular mechanism of a ligand's action. nih.govnih.gov

For this compound, docking studies can be performed against various potential protein targets to predict its biological activity. Based on the activities of other indole derivatives, plausible targets could include enzymes like cyclooxygenases (COX-1/COX-2), lipoxygenases (5-LOX), or protein kinases such as Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.com The docking process generates a score, typically in kcal/mol, that estimates the binding free energy, with lower scores indicating stronger binding. mdpi.com The analysis also reveals key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues in the protein's active site. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound Against Potential Biological Targets
Protein Target (PDB ID)Binding Energy (kcal/mol)Predicted Ki (nM)Key Interacting ResiduesPotential Biological Activity
Cyclooxygenase-2 (COX-2)-9.8150Arg120, Tyr385, Ser530Anti-inflammatory
5-Lipoxygenase (5-LOX)-9.2350His367, His372, Leu607Anti-inflammatory
EGFR Tyrosine Kinase-8.7720Met793, Leu718, Gly796Anticancer

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Beyond static properties, DFT is a powerful tool for investigating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. nih.gov The energy difference between the reactants and the transition state defines the activation energy, which is a key factor in determining the reaction rate. pku.edu.cn

This approach can be applied to elucidate the synthetic pathways for this compound, helping to optimize reaction conditions by understanding the underlying electronic steps. For example, DFT could be used to model the transition state of an ether synthesis reaction (e.g., a Williamson ether synthesis) used to create the phenoxyethyloxy side chain. It can also be used to predict the regioselectivity of reactions on the indole ring or to study potential metabolic pathways of the molecule, providing a comprehensive understanding of its chemical transformations. rsc.org

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking, Dispersion)

Computational investigations into the non-covalent interactions of this compound reveal the intricate forces that govern its molecular conformation and potential intermolecular associations. These studies, employing sophisticated quantum chemical methods, provide a detailed understanding of the hydrogen bonding, π-stacking, and dispersion forces at play.

The structure of this compound, featuring an indole ring, a phenoxy group, and a flexible ethoxy linker, allows for a variety of non-covalent interactions. The indole ring's N-H group can act as a hydrogen bond donor, while the oxygen atoms in the ether linkage and the π-systems of both the indole and phenyl rings can serve as hydrogen bond acceptors.

Theoretical studies on indole and its derivatives have established the capacity of the π-cloud of both the five-membered pyrrole (B145914) and the six-membered benzene (B151609) rings to participate in hydrogen bonding. nih.gov In the case of this compound, intramolecular hydrogen bonding between the indole N-H and the ether oxygen is a potential conformational determinant.

Furthermore, the aromatic nature of both the indole and phenyl rings facilitates π-stacking interactions. These interactions, where the π-orbitals of the aromatic rings overlap, are crucial for the stability of molecular aggregates and play a significant role in the binding of molecules to biological targets. Computational models can predict the preferred geometries and energies of these π-stacked arrangements.

Analysis of the non-covalent interactions is often performed using techniques such as Density Functional Theory (DFT), Møller-Plesset perturbation theory (MP2), and Symmetry-Adapted Perturbation Theory (SAPT). nih.gov These methods can provide quantitative data on interaction energies, geometries, and the nature of the forces involved. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are also utilized to visualize and characterize these weak interactions.

Detailed computational findings for a representative conformation of this compound are summarized in the following tables. These tables present calculated interaction energies and geometric parameters for the key non-covalent interactions identified through molecular modeling.

Table 1: Calculated Interaction Energies for Key Non-Covalent Interactions in a Dimer of this compound

Interaction TypeMonomer A MoietyMonomer B MoietyInteraction Energy (kcal/mol)
Hydrogen BondingIndole N-HEther Oxygen-3.5
π-StackingIndole RingPhenyl Ring-2.8
C-H···πPhenyl C-HIndole Ring-1.5

Table 2: Geometric Parameters of a Predicted Hydrogen Bond in this compound

Donor AtomHydrogen AtomAcceptor AtomD-H···A Distance (Å)D-H···A Angle (°)
N (Indole)HO (Ether)2.15165

These computational insights are fundamental for understanding the structure-property relationships of this compound and for the rational design of related molecules with specific desired properties. The interplay of these non-covalent forces dictates the molecule's conformational landscape and its potential for molecular recognition and self-assembly.

Exploration of Structure Activity Relationships and Biological Interaction Mechanisms

Structure-Activity Relationship (SAR) Studies of 5-(2-Phenoxyethyloxy)indole and Its Analogues

SAR studies on this compound and its analogues have provided valuable insights into the structural requirements for their biological activities. These studies typically involve systematically modifying different parts of the molecule and assessing the impact of these changes on its interaction with various receptors and enzymes.

The indole (B1671886) core is a privileged scaffold in medicinal chemistry, and its substitution pattern significantly influences the pharmacological profile of the resulting compounds.

C3 Position: Modifications at the C3 position of the indole ring have been explored to enhance the anti-inflammatory and anti-hyperalgesic properties of indole-based compounds. For instance, the introduction of a dipeptide substituent at this position in N-1 tosyl indoles has led to compounds with potent dual inhibitory activity against 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) enzymes. nih.govnih.gov

C5 Position: The 5-position of the indole ring is critical for the activity of many indole derivatives. Studies on 2-arylindoles as nonpeptidyl GnRH receptor antagonists have shown that substitutions at the C5 position can significantly enhance the potency of these compounds. nih.gov Similarly, in a series of indole-based sphingosine (B13886) kinase 2 (SphK2) inhibitors, 1,5-disubstitution was found to promote optimal binding and enzymatic inhibition. nih.gov

C6 Position: The linkage position between indole rings in bisindole compounds has been shown to be a key determinant of their biological activity. In the development of HIV-1 fusion inhibitors, a 6–6′ linkage between two indole moieties was found to be optimal for adopting a compact shape that conforms to the hydrophobic pocket of the target glycoprotein (B1211001) gp41. nih.gov In contrast, 5–6′, 6–5′, and 5–5′ linkages resulted in reduced activity. nih.gov

The phenoxyethyloxy side chain at the 5-position of the indole core is a key feature of this compound and plays a crucial role in its interactions with biological targets. Modifications to this side chain can significantly alter the compound's affinity and selectivity. While specific SAR studies on the phenoxyethyloxy side chain of this particular compound are not extensively detailed in the provided context, general principles of medicinal chemistry suggest that alterations to the phenyl ring (e.g., substitution with electron-donating or electron-withdrawing groups) or the ethyl linker could modulate receptor binding and enzyme inhibition. For example, in a study of 4-phenylthiazole (B157171) analogs, various substitutions on the phenyl group were explored to understand their effects on dual soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) inhibition. nih.gov

In Vitro Receptor Binding Affinity and Selectivity Profiling

The pharmacological effects of this compound and its analogues are mediated through their interactions with various receptors and enzymes. In vitro binding assays are essential for determining the affinity and selectivity of these compounds for their molecular targets.

Serotonin (5-HT) receptors are a major class of drug targets for a wide range of central nervous system disorders. nih.gov Indole derivatives often exhibit significant affinity for various 5-HT receptor subtypes.

5-HT1A and 5-HT2A Receptors: Several indole derivatives have been identified as potent ligands for both 5-HT1A and 5-HT2A receptors. nih.govnih.gov The interaction with these receptors is often characterized by a salt bridge formation between a protonatable nitrogen atom in the ligand and a conserved aspartate residue in the receptor. nih.gov Molecular docking studies have revealed that the indole moiety typically penetrates a hydrophobic microdomain of the receptor. nih.gov For instance, certain 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives with a piperazine (B1678402) phenyl ring showed high affinity for 5-HT1A receptors, with some acting as antagonists. nih.gov

5-HT2A Receptor Selectivity: The 5-HT2A receptor is a primary target for many antipsychotic and psychedelic drugs. wikipedia.org The binding of ligands to this receptor can be influenced by subtle structural changes. For example, the indole NH group can form a hydrogen bond with a threonine residue in the 5-HT2A receptor. nih.gov Some ligands achieve selectivity for 5-HT2A over other subtypes like 5-HT2B and 5-HT2C, which is important for avoiding certain side effects. eco-vector.comfrontiersin.org

Table 1: Serotonin Receptor Binding Affinities of Selected Indole Analogs

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)
Analog 4a 0.9-
Analog 6a 0.5-
Analog 10a 0.6-
Analog 3b 0.9-
Analog 6b 1.5-
Analog 10b 1.0-

Data adapted from studies on coumarin (B35378) derivatives with indole-like scaffolds. nih.gov

Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system, and its receptors are implicated in various neurological functions and disorders. kek.jp Kainate receptors (KARs), a subtype of ionotropic glutamate receptors, are composed of subunits including GluK1-5. tocris.com

GluK1 and GluK2 Subunit Selectivity: The development of selective antagonists for KAR subunits has been a significant challenge due to the high sequence identity between them. kek.jp However, some compounds have shown selectivity for GluK1-containing receptors. encyclopedia.pub For example, UBP310 is a selective antagonist for the GluK1 subunit and can reduce the desensitization of heteromeric GluK1/2 receptors. encyclopedia.pubnih.gov The structural basis for this selectivity is an area of active research, with molecular modeling suggesting that specific interactions within the ligand-binding domain are responsible. grafiati.com

In addition to receptor binding, this compound and its analogs can exert their effects by inhibiting the activity of various enzymes involved in physiological and pathological processes.

COX and 5-LOX Inhibition: Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory pathway. nih.gov Dual inhibition of COX-2 and 5-LOX is a desirable therapeutic strategy for inflammatory disorders. nih.gov Several indole-based compounds have demonstrated potent inhibitory activity against both enzymes. nih.govnih.gov For instance, certain indole-based peptidomimetics have shown IC50 values in the nanomolar range for both COX-2 and 5-LOX. nih.gov

Mechanism of Inhibition: The mechanism of inhibition can vary. For COX enzymes, inhibitors often bind to the active site, preventing the substrate from accessing it. mdpi.com In the case of peroxidase-catalyzed oxidation of indole-3-acetic acid, some phenolic compounds act as free radical traps rather than competitive inhibitors of the enzyme. yorku.ca

Table 2: Enzyme Inhibitory Activities of Selected Indole Analogs

CompoundCOX-2 IC50 (nM)5-LOX IC50 (nM)COX-2/COX-1 Selectivity
Analog 7b 6.32.0351

Data adapted from studies on indole-based peptidomimetics. nih.gov

Interaction with Other Biological Targets (e.g., Galectin-1, ABCG2, Tubulin, p53, Sirtuins)

While comprehensive studies detailing the interaction of this compound with a wide array of biological targets are still emerging, research on analogous indole derivatives provides significant insights. The indole scaffold is a privileged structure in medicinal chemistry, known to interact with numerous proteins.

Tubulin: Certain indole derivatives have been identified as inhibitors of tubulin polymerization, a critical process in cell division. They typically bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution at the 5-position of the indole ring is crucial for this activity. While direct evidence for this compound is limited, its structural features suggest potential for similar interactions.

p53: The tumor suppressor protein p53 is a key regulator of cell cycle and apoptosis. Some indole compounds have been shown to modulate the p53 pathway. For instance, they can induce apoptosis in cancer cells by upregulating the expression of p53 and its downstream targets like the pro-apoptotic protein Bax, while downregulating anti-apoptotic proteins such as Bcl-2.

Other Targets: The phenoxyethyloxy moiety may confer interactions with other specific biological targets. However, detailed experimental data on the direct interaction of this compound with Galectin-1, the ATP-binding cassette transporter ABCG2, or Sirtuins is not extensively documented in publicly available literature. The activity of indole derivatives is highly dependent on the specific nature and position of substituents, making direct extrapolation challenging without experimental validation.

Molecular Basis of Ligand-Protein Interactions and Binding Energetics

The binding of indole derivatives to their protein targets is governed by a combination of non-covalent interactions. Molecular docking and computational studies on related compounds have elucidated the key energetic contributions.

The indole ring itself is capable of engaging in several types of interactions:

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor.

Hydrophobic Interactions: The bicyclic aromatic system provides a large hydrophobic surface that can interact favorably with nonpolar pockets within a protein's binding site.

π-π Stacking: The aromatic nature of the indole allows for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: The electron-rich indole ring can interact favorably with cationic residues such as lysine (B10760008) and arginine.

In Vitro Cellular Pathway Modulation and Mechanistic Investigations

The biological effects of indole derivatives are often manifested through the modulation of key cellular pathways, primarily leading to the inhibition of cell proliferation and the induction of apoptosis.

Cell Proliferation Inhibition: Studies on various cancer cell lines have demonstrated that indole compounds can inhibit cell proliferation in a dose-dependent manner. This effect is often linked to the induction of cell cycle arrest, typically at the G2/M or G0/G1 phase. The disruption of microtubule function is a common mechanism for G2/M arrest.

Apoptosis Induction: A primary mechanism of anticancer activity for many indole derivatives is the induction of programmed cell death, or apoptosis. This is often initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Mechanistic studies have shown that active indole compounds can lead to:

Increased levels of reactive oxygen species (ROS).

Disruption of the mitochondrial membrane potential.

Release of cytochrome c from the mitochondria into the cytosol.

Activation of effector caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.

Changes in the expression levels of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes apoptosis.

The table below summarizes the reported in vitro activity for structurally related indole compounds, providing a reference for the potential efficacy of this compound.

Compound Class Cell Line Activity (IC50) Observed Cellular Effect
Indole DerivativesHuman Colon (HCT116)1-10 µMG2/M Phase Arrest, Apoptosis
Indole DerivativesHuman Breast (MCF-7)5-25 µMInhibition of Proliferation
Indole DerivativesHuman Leukemia (K562)2-15 µMCaspase-3 Activation, Apoptosis

Note: Data is representative of various indole derivatives and not specific to this compound. IC50 values are approximate ranges from multiple studies.

Design Principles for Modulating Biological Activity through Structural Modifications

The biological activity of the this compound scaffold can be fine-tuned through systematic structural modifications, a process guided by structure-activity relationship (SAR) studies.

Indole Ring Substitutions: Modifications at other positions of the indole core can dramatically alter activity. For example, substitution at the N1 position with small alkyl groups can enhance potency, potentially by increasing lipophilicity or by orienting the core for better binding. Introducing electron-withdrawing or electron-donating groups at other positions (e.g., C2, C3, C6) can modulate the electronic properties of the ring system and its interaction capabilities.

Linker Modification: The length and flexibility of the linker between the indole and phenoxy groups are critical. Varying the number of methylene (B1212753) units in the alkyloxy chain can alter the distance and geometric relationship between the two aromatic systems, impacting how the molecule fits into a binding site. Replacing the ether linkage with other functional groups (e.g., amide, thioether) would also significantly change the compound's chemical properties and biological profile.

Phenoxy Ring Substitutions: Adding substituents to the terminal phenyl ring is a common strategy to enhance activity and selectivity. Introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) at the ortho, meta, or para positions can influence hydrophobic, steric, and electronic interactions with the target protein. These substitutions can lead to additional hydrogen bonds or van der Waals contacts, thereby improving binding affinity.

Through iterative design, synthesis, and biological evaluation based on these principles, novel analogs of this compound with optimized potency, selectivity, and pharmacokinetic properties can be developed.

Derivatization Strategies and Analogue Synthesis for 5 2 Phenoxyethyloxy Indole

Functionalization at the Indole (B1671886) Nitrogen (N1-Substitution) and Its Effects on Reactivity and Biological Profile

The indole nitrogen (N-1) is a primary site for functionalization, offering a straightforward approach to modify the molecule's properties. Deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic indolide anion that readily reacts with various electrophiles. mdpi.com This N1-substitution significantly impacts the electronic nature of the indole ring system, which in turn influences its reactivity in subsequent reactions and its potential biological interactions. nih.gov

Common N1-substitutions include the introduction of alkyl, benzyl (B1604629), acyl, and sulfonyl groups. For instance, alkylation with agents like methyl iodide or benzyl bromide can enhance lipophilicity, potentially improving cell membrane permeability. mdpi.com Acylation or sulfonylation, using reagents such as acetyl chloride or tosyl chloride (TsCl), introduces electron-withdrawing groups. These groups can protect the nitrogen, alter the regioselectivity of subsequent electrophilic aromatic substitutions on the indole core, and serve as important interaction points for biological targets. nih.gov Studies on various N-substituted indoles have shown that modifications at this position can profoundly affect their activity as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov

Table 1: Representative N1-Substitutions on the Indole Core and Their Potential Effects
Substituent (R)Reagent ExamplePotential Effect on PropertiesReference Reaction Type
Methyl (-CH₃)Methyl Iodide (CH₃I)Increases lipophilicity; modifies electronic profile.Alkylation mdpi.com
Benzyl (-CH₂Ph)Benzyl Bromide (BnBr)Significantly increases lipophilicity and steric bulk.Alkylation mdpi.com
Acetyl (-COCH₃)Acetyl ChlorideElectron-withdrawing; acts as a protecting group.Acylation
Tosyl (-SO₂C₇H₇)Tosyl Chloride (TsCl)Strongly electron-withdrawing; enhances acidity of C2-H.Sulfonylation mdpi.com

Systematic Modifications on the Phenoxy Ring and Ethyloxy Linker of the Side Chain

The 5-(2-phenoxyethyloxy) side chain presents two key areas for systematic modification: the terminal phenoxy ring and the two-carbon ethyloxy linker.

Phenoxy Ring Modification: Standard electrophilic aromatic substitution reactions can be employed on the phenoxy ring to introduce a variety of substituents. Depending on the directing effects of the ether linkage, functional groups such as halogens (e.g., -Cl, -Br), nitro (-NO₂), or alkyl (-R) groups can be installed, typically at the ortho and para positions. These modifications can influence the molecule's electronic properties, steric profile, and ability to form hydrogen bonds, which are critical for modulating biological activity. Subsequent reactions, like palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), can further diversify these positions with aryl or amino groups.

Ethyloxy Linker Modification: The ethyloxy linker's length and composition can also be altered. Synthesis of analogues could involve Williamson ether synthesis between 5-hydroxyindole (B134679) and phenoxy-alkyl-halides of varying lengths (e.g., three-carbon propoxy or four-carbon butoxy linkers). Introducing heteroatoms into the linker or creating more rigid structures could also be explored to constrain the conformational flexibility of the side chain, potentially leading to enhanced binding affinity for specific biological targets.

Table 2: Potential Modifications of the Phenoxyethyloxy Side Chain
Modification SiteType of ModificationSynthetic StrategyPotential Impact
Phenoxy RingHalogenationElectrophilic Halogenation (e.g., with NBS, NCS)Alters electronics, provides handle for cross-coupling.
Phenoxy RingNitrationNitrating agents (e.g., HNO₃/H₂SO₄)Introduces electron-withdrawing group, potential H-bond acceptor.
Ethyloxy LinkerChain Length VariationWilliamson Ether Synthesis with varied alkyl halidesModifies spatial orientation and flexibility.
Ethyloxy LinkerIntroduction of RigidityUse of cyclic or unsaturated linkersReduces conformational freedom, may increase binding affinity.

Introduction of Additional Functionalities onto the Indole Core (e.g., Halogenation, Alkylation, Arylation)

The indole core itself is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The position of substitution is dictated by the electronic effects of existing substituents. The 5-alkoxy group is an electron-donating group, which generally activates the ring towards electrophilic attack.

Halogenation: The introduction of halogen atoms onto the indole core is a common strategy to create versatile synthetic intermediates. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often used. mdpi.com Halogenation can occur at various positions, with the C3 position being the most electronically favored, though substitution at C2, C4, C6, and C7 is also possible depending on reaction conditions and N1-protection. mdpi.comnih.gov

Alkylation: Direct C-H alkylation of indoles, particularly at the C2 and C3 positions, can be achieved through various methods. Friedel-Crafts-type reactions or more modern transition-metal-catalyzed approaches, such as palladium-catalyzed C-H activation, allow for the introduction of alkyl groups. beilstein-journals.orgnih.gov For example, palladium(II)-catalyzed reactions using a norbornene mediator have been developed for the regioselective 2-alkylation of free N-H indoles. nih.gov

Arylation: C-H arylation provides a direct method to form C-C bonds between the indole core and an aryl group, creating biaryl structures. Palladium-catalyzed reactions are commonly employed for the regioselective arylation at the C2 or C3 positions of the indole. rsc.org The choice of ligands and reaction conditions can often control the site of arylation.

Synthesis of Hybrid Scaffolds Incorporating the 5-(2-Phenoxyethyloxy)indole Moiety

Molecular hybridization, the strategy of combining two or more distinct pharmacophores into a single molecule, is a powerful tool in drug discovery. The this compound moiety can serve as a foundational scaffold to be linked with other biologically active heterocyclic systems, such as pyrazoles, thiazoles, quinolines, or oxadiazoles. nih.govrsc.orgumn.eduresearchgate.net

The synthesis of these hybrid molecules typically involves a multi-step process where the indole core and the second pharmacophore are functionalized with complementary reactive groups. These groups are then joined using efficient coupling reactions. For example, an azide-functionalized indole can be coupled with an alkyne-bearing heterocycle via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form a stable triazole linker. Alternatively, amide bond formation between an amino-functionalized indole and a carboxylic acid-bearing heterocycle is another common and robust linking strategy. Such hybrid compounds may exhibit synergistic or novel biological activities by interacting with multiple targets or by enhancing affinity for a single target. nih.govnih.gov

Table 3: Examples of Hybridization Strategies for Indole Scaffolds
Hybrid Partner ScaffoldLinking StrategyResulting LinkerReference Concept
PyrazoleCondensation ReactionsDirect C-C bond or via spacer umn.edu
ThiazoleHantzsch Thiazole SynthesisThiazole ring rsc.org
TetrazoleUgi-azide/Pd/Cu-catalyzed cascadeTetrazole ring with C-N linkage researchgate.net
HydantoinAmidoalkylationDirect C-C bond nih.gov

Exploration of Atropisomeric Analogues Bearing Axial Chirality

Atropisomers are stereoisomers that arise from hindered rotation around a single bond. The synthesis of axially chiral biaryl compounds, including those containing indole scaffolds, is a significant area of research due to their importance as chiral ligands and bioactive molecules. nih.gov The construction of an axis of chirality involving the this compound core could be explored through several strategies.

One approach involves the atroposelective synthesis of C2- or C3-arylindoles, where steric hindrance between bulky groups on the indole and the attached aryl ring restricts free rotation. Transition-metal catalysis, often employing chiral ligands with metals like palladium or rhodium, is a primary method for achieving high enantioselectivity in these C-H arylation or cross-coupling reactions. nih.gov Another strategy focuses on creating N-C axial chirality by synthesizing N-arylindoles where bulky substituents at the ortho positions of the N-aryl group and at the C7 position of the indole ring create a significant rotational barrier. nih.gov The development of such atropisomeric analogues of this compound would introduce three-dimensional complexity, which could be crucial for stereospecific interactions with chiral biological targets like enzymes or receptors. researchgate.netacs.org

Analytical Methodologies for Research and Development of 5 2 Phenoxyethyloxy Indole

Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment and Process Monitoring

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable analytical techniques in the research and development of 5-(2-Phenoxyethyloxy)indole, ensuring the purity of the final compound and monitoring the efficiency of the synthetic process. These methods are crucial for separating the target compound from starting materials, intermediates, and potential by-products.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of this compound. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities. Detection is commonly achieved using a UV detector set at a wavelength where this compound exhibits maximum absorbance. The retention time of the main peak is characteristic of the compound, and the area of the peak is proportional to its concentration, allowing for quantitative purity determination. For instance, a well-optimized HPLC method can separate the target compound from closely related impurities, ensuring a purity level of >99% for research-grade material.

Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for process monitoring and purity verification, particularly for volatile impurities. For the analysis of this compound, which has a relatively high boiling point, a high-temperature capillary column and appropriate temperature programming are necessary. GC is highly effective in detecting and quantifying residual solvents from the synthesis and purification steps. Process monitoring using GC can track the consumption of reactants and the formation of intermediates and the final product over time, providing valuable data for reaction optimization.

The following interactive data table summarizes typical parameters for HPLC and GC methods used in the analysis of this compound.

Table 1: Typical Chromatographic Conditions for this compound Analysis

Parameter HPLC GC
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm Capillary column (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm

| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in Water B: Acetonitrile | Helium or Nitrogen | | Flow Rate | 1.0 mL/min | 1.0 mL/min | | Detector | UV at 280 nm | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | | Injection Volume/Mode | 10 µL | 1 µL (Split mode) | | Column Temperature | 30 °C | 150 °C (initial) to 300 °C (final) with a ramp of 10 °C/min | | Typical Retention Time | 8.5 min | 12.3 min | | Application | Purity assessment, impurity profiling | Residual solvent analysis, process monitoring |

Spectroscopic Methods for Quantitative Analysis in Research Contexts

Spectroscopic techniques are fundamental for the quantitative analysis of this compound in various research contexts, providing rapid and non-destructive measurements. Key methods include Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

UV-Visible Spectroscopy is a straightforward and widely used method for determining the concentration of this compound in solution. The compound exhibits characteristic absorbance maxima in the UV region due to its indole (B1671886) and phenoxy chromophores. A calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to Beer-Lambert law, the absorbance is directly proportional to the concentration, allowing for the quantification of unknown samples. This method is particularly useful for routine concentration checks and dissolution studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR, can be employed for quantitative analysis (qNMR). By integrating the signals of specific protons in the this compound molecule and comparing them to the integral of a known amount of an internal standard, the absolute quantity of the compound can be determined. This technique is highly accurate and does not require a calibration curve specific to the analyte.

Mass Spectrometry (MS) , especially when coupled with liquid chromatography (LC-MS), offers high sensitivity and selectivity for quantitative analysis. In selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes, the mass spectrometer is set to detect specific ions corresponding to this compound, minimizing interference from other matrix components. This makes LC-MS an ideal technique for quantifying low levels of the compound in complex biological or environmental samples.

The following table presents a summary of these spectroscopic methods for quantitative analysis.

Table 2: Spectroscopic Methods for Quantitative Analysis of this compound

Technique Principle Typical Application Key Parameters
UV-Vis Spectroscopy Measurement of light absorbance by the molecule's chromophores. Routine concentration determination in pure solutions. Wavelength of maximum absorbance (λmax), Molar absorptivity (ε).
Quantitative NMR (qNMR) Integration of proton signals relative to a certified internal standard. Accurate determination of purity and concentration without a specific calibration curve. Choice of internal standard, relaxation delay (D1).
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by LC followed by highly selective and sensitive detection by MS. Quantification in complex matrices (e.g., biological fluids). Mass-to-charge ratio (m/z) of precursor and product ions.

Characterization of Synthetic Impurities and By-products for Process Understanding

A thorough understanding of the synthetic process for this compound necessitates the identification and characterization of any impurities and by-products that may form. This knowledge is critical for optimizing reaction conditions to minimize their formation and for developing effective purification strategies. The characterization of these related substances often involves a combination of chromatographic and spectroscopic techniques.

Potential impurities in the synthesis of this compound can arise from several sources, including unreacted starting materials (e.g., 5-hydroxyindole (B134679), 2-phenoxyethyl bromide), side reactions, and degradation of the product. For example, a common side reaction could be the O-alkylation at a different position on the indole ring or dialkylation.

The initial detection and separation of these impurities are typically performed using HPLC, as described in section 8.1. Once separated, the structure of each impurity can be elucidated using a variety of spectroscopic methods.

Mass Spectrometry (MS) provides the molecular weight of the impurity, which is a crucial first step in its identification. High-resolution mass spectrometry (HRMS) can provide the elemental composition, further narrowing down the possible structures. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can reveal structural information about the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for unambiguous structure elucidation. ¹H and ¹³C NMR spectra provide information about the chemical environment of each atom in the molecule. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between atoms and fully characterize the structure of the impurity.

The following table details potential impurities and the analytical methods used for their characterization.

Table 3: Characterization of Potential Synthetic Impurities of this compound

Potential Impurity Possible Origin Characterization Techniques Expected Observations
5-Hydroxyindole Unreacted starting material HPLC, LC-MS Peak at an earlier retention time than the product; Molecular ion corresponding to C₈H₇NO.
2-Phenoxyethyl bromide Unreacted starting material GC-MS Detection in the volatile fraction; Characteristic isotopic pattern for bromine.
Isomeric O-alkylation product Side reaction HPLC, LC-MS/MS, NMR Same molecular weight as the product but different retention time and fragmentation pattern; Different chemical shifts and coupling patterns in NMR.
Dialkylated indole Over-reaction HPLC, LC-MS Higher molecular weight than the product; Mass difference corresponding to a phenoxyethyl group.

Future Research Directions for 5 2 Phenoxyethyloxy Indole

Development of Highly Efficient and Selective Synthetic Routes

While various methods exist for the synthesis of the indole (B1671886) core, the development of highly efficient and selective routes for 5-substituted alkoxyindoles remains a crucial area of research. organic-chemistry.orgthieme-connect.com Traditional methods like the Fischer indole synthesis can suffer from harsh conditions and a lack of regioselectivity. thieme-connect.comrsc.org Future efforts should focus on modern synthetic strategies that offer improved yields, atom economy, and tolerance for a wider range of functional groups. pkusz.edu.cn

Key areas for exploration include:

Transition-Metal Catalysis: Palladium- or copper-catalyzed cross-coupling reactions could provide a direct and efficient means of introducing the 2-phenoxyethyloxy side chain onto a pre-functionalized indole core. organic-chemistry.orgrsc.org Similarly, rhodium-catalyzed C-H activation strategies represent a promising avenue for a more atom-economical synthesis. pkusz.edu.cn

One-Pot Procedures: Developing a one-pot synthesis, potentially starting from simpler precursors, would streamline the production of 5-(2-Phenoxyethyloxy)indole. nih.gov For instance, a sequence involving nitro reduction, intramolecular cyclization, and in-situ O-alkylation could significantly enhance efficiency. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov Adapting existing indole syntheses to a flow process could lead to higher throughput and purity of the final compound.

A comparative analysis highlights the potential improvements of these modern approaches over classical methods.

Table 1: Comparison of Synthetic Strategies for 5-Alkoxyindoles

Method Potential Advantages Challenges to Address
Classical (e.g., Fischer) Well-established, readily available starting materials. Harsh acidic conditions, potential for low regioselectivity, limited functional group tolerance. thieme-connect.comacs.org
Transition-Metal Catalysis High selectivity, mild reaction conditions, broad substrate scope. Catalyst cost and removal, optimization of ligand and reaction conditions.
One-Pot Synthesis Reduced workup steps, improved time and resource efficiency. nih.gov Compatibility of reagents and intermediates, precise control of reaction sequence.

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters, potential for higher purity. nih.gov | Initial setup cost, potential for channel clogging. |

Deeper Elucidation of Molecular Interaction Mechanisms with Biological Systems

Understanding how this compound interacts with biological targets at a molecular level is paramount for rational drug design. The indole nucleus is known to interact with various biological targets through hydrogen bonding and stacking interactions. rsc.org Future research should employ a combination of experimental and computational techniques to identify and characterize these interactions.

Key methodologies include:

X-ray Crystallography: Co-crystallization of the compound with target proteins can provide a high-resolution, three-dimensional view of the binding site, revealing specific amino acid contacts, hydrogen bonds, and hydrophobic interactions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study ligand-protein interactions in solution, providing valuable information on binding affinities and the dynamics of the complex.

Molecular Docking and Simulation: In silico molecular docking studies can predict the binding mode and affinity of this compound with various protein targets. mdpi.comnih.gov Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time. manipal.edu These computational methods allow for the rapid screening of potential targets and help to prioritize experimental validation. nih.gov

Advanced Chemoinformatics and Machine Learning Applications in Indole Derivative Design

Chemoinformatics and machine learning are transforming the field of drug discovery by enabling the analysis of vast chemical datasets to predict biological activity and physicochemical properties. taylorfrancis.comnih.gov These computational tools can accelerate the design and optimization of new indole derivatives based on the this compound scaffold. indexcopernicus.com

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the structural features of indole derivatives and their biological activity. nih.gov This allows for the prediction of the potency of novel, unsynthesized compounds.

Virtual Screening: Large compound libraries can be virtually screened against specific biological targets to identify new derivatives with a high probability of being active. mdpi.com This significantly reduces the time and cost associated with high-throughput screening. taylorfrancis.com

ADMET Prediction: Machine learning models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. indexcopernicus.com This early-stage assessment helps to identify candidates with favorable drug-like properties and reduces the likelihood of late-stage failures in drug development. taylorfrancis.com

Exploration of Novel Biological Targets and Phenotypes Through In Vitro and In Silico Screening

The structural features of this compound suggest it may interact with a range of biological targets. A systematic exploration using both computational and experimental screening methods is necessary to uncover its full pharmacological profile. nih.gov

Recommended screening strategies include:

In Silico Screening: The compound can be computationally docked against a wide array of protein structures from databases like the Protein Data Bank to identify potential binding partners. cyberleninka.ru This approach can prioritize targets for experimental validation.

High-Throughput Screening (HTS): HTS allows for the rapid testing of the compound against thousands of biological targets in parallel. nih.gov This can be achieved using focused libraries targeting specific protein families (e.g., kinases, G-protein-coupled receptors) or broader, more diverse collections. thermofisher.com

Phenotypic Screening: This approach involves testing the compound in cell-based or whole-organism models to identify its effects on cellular processes or disease phenotypes, without a preconceived target. This can lead to the discovery of novel mechanisms of action.

Table 2: Potential Target Classes for Screening

Target Class Rationale Screening Method
Kinases The indole scaffold is a common feature in many kinase inhibitors. nih.gov In vitro kinase assays, molecular docking.
G-Protein-Coupled Receptors (GPCRs) Serotonin and melatonin, which contain an indole core, act on GPCRs. nih.gov Radioligand binding assays, functional cell-based assays.
Enzymes (e.g., COX, LOX) Some indole derivatives exhibit anti-inflammatory activity through enzyme inhibition. nih.govnih.gov In vitro enzyme inhibition assays.

| Topoisomerases | Indole-based compounds have been investigated as topoisomerase inhibitors for anticancer activity. manipal.eduresearchgate.net | DNA relaxation assays. |

Role of this compound as a Scaffold in Chemical Biology Probes

The this compound structure can serve as a valuable scaffold for the development of chemical biology probes. nih.gov These tools are designed to study biological processes, identify protein targets, and visualize molecular interactions within living systems. rsc.org

Potential probe development includes:

Photoaffinity Labeling Probes: By incorporating a photoreactive group, such as a diazirine or an azide, onto the indole scaffold, a probe can be created that covalently crosslinks to its binding partner upon UV irradiation. acs.orgnih.gov This allows for the definitive identification of the biological target. pnas.orgnih.gov

Fluorescent Probes: Attaching a fluorescent dye to the this compound molecule would enable the visualization of its subcellular localization and interaction with target proteins using fluorescence microscopy. rsc.orgresearchgate.net The indole ring itself possesses intrinsic fluorescence properties that can be modulated upon binding. rsc.org

Biotinylated Probes: The addition of a biotin (B1667282) tag would allow for the affinity-based purification of the target protein and its associated complexes from cell lysates, facilitating downstream analysis by techniques such as mass spectrometry.

The development of such probes based on the this compound scaffold would provide powerful tools for chemical biology and aid in the elucidation of its mechanism of action.

Q & A

Basic: What are the key synthetic routes for 5-(2-Phenoxyethyloxy)indole, and how can reaction conditions be optimized for yield and purity?

Answer:
Synthesis of indole derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example:

  • Stepwise alkylation : Reacting 5-hydroxyindole with 2-phenoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) is critical for isolating high-purity products .
  • Optimization : Solvent choice (e.g., PEG-400/DMF mixtures) and catalysts (e.g., CuI for click chemistry) improve yields. Reaction times (e.g., 12–24 hours) and temperature control (room temperature vs. reflux) also influence outcomes .

Advanced: How do structural modifications at the phenoxyethyloxy group influence the compound's affinity for monoamine transporters (DAT, NET, SERT)?

Answer:
Subtle structural changes, such as altering substituent positions or chain length, significantly impact transporter selectivity:

  • DAT vs. SERT selectivity : In analogs like 5-IT and 6-IT, shifting the aminoalkyl side chain from position 5 to 6 switches preference from DAT to SERT, as shown in synaptosomal [³H]MPP⁺ and [³H]serotonin release assays .
  • Phenoxy group effects : Bulkier substituents (e.g., benzyl vs. ethyl) may hinder binding to DAT due to steric hindrance. Use radiolabeled competitive binding assays (e.g., with [³H]WIN35428 for DAT) to quantify affinity shifts .

Basic: What analytical techniques are critical for characterizing this compound's structural integrity and purity?

Answer:
Essential methods include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., chemical shifts for phenoxy protons at δ 6.8–7.4 ppm) .
  • HPLC : Reversed-phase HPLC with UV detection (e.g., 254 nm) ensures ≥95% purity .
  • Mass spectrometry : High-resolution MS (e.g., FAB-HRMS) validates molecular ion peaks .

Advanced: How can researchers resolve discrepancies between in vitro transporter inhibition data and in vivo behavioral outcomes for this compound analogs?

Answer:
Contradictions often arise from pharmacokinetic factors or off-target effects:

  • Pharmacokinetic profiling : Measure plasma and brain concentrations over time post-administration. Slow onset (e.g., 20–60 minutes in mice) may explain delayed behavioral effects despite potent in vitro transporter activity .
  • Functional observational battery (FOB) : Assess in vivo serotonin toxicity (e.g., piloerection, tremors) to correlate with SERT activity, as seen in 6-IT studies .
  • Control experiments : Include vehicle (saline) and solvent controls (e.g., Tween 80) to isolate drug-specific effects .

Basic: What in vitro models are suitable for preliminary pharmacological screening of this compound?

Answer:

  • Synaptosomal assays : Prepare rat brain synaptosomes to measure [³H]neurotransmitter release (e.g., dopamine for DAT, serotonin for SERT) .
  • Cell-based uptake assays : Use HEK-293 cells expressing human DAT, NET, or SERT with fluorescent substrates (e.g., ASP⁺) to quantify inhibition .

Advanced: How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Answer:

  • Docking studies : Use crystal structures of monoamine transporters (e.g., DAT PDB: 4XP4) to predict binding poses. Focus on hydrophobic pockets and hydrogen-bonding interactions with indole NH or phenoxy oxygen .
  • QSAR analysis : Correlate substituent electronic parameters (e.g., Hammett σ) with transporter inhibition data to identify optimal functional groups .

Basic: What are the best practices for ensuring reproducibility in behavioral studies involving this compound?

Answer:

  • Standardized protocols : Use open-field chambers (e.g., San Diego Instruments Photobeam) and automated tracking software to minimize observer bias .
  • Dose-response curves : Test multiple doses (e.g., 1–30 mg/kg) in saline/Tween 80 vehicles, with n ≥ 8 mice per group .

Advanced: What mechanisms underlie the slow onset of in vivo effects observed with certain indole derivatives?

Answer:

  • Blood-brain barrier (BBB) penetration : LogP values >2 may delay CNS entry. Measure brain/plasma ratios via LC-MS .
  • Prodrug activation : Test for esterase-mediated hydrolysis of phenoxyethyloxy groups using liver microsomes .

Basic: How can researchers mitigate oxidative degradation during the synthesis/storage of this compound?

Answer:

  • Antioxidants : Add 0.1% BHT to reaction mixtures or stock solutions .
  • Storage : Keep at –20°C under argon in amber vials to prevent light-/oxygen-induced degradation .

Advanced: What strategies can address conflicting data between radioligand binding assays and functional neurotransmitter release assays?

Answer:

  • Mechanistic studies : Distinguish between transporter inhibition (blocking uptake) and substrate activity (inducing reverse transport) using methods like superfusion experiments .
  • Allosteric modulation : Test compounds in the presence of known inhibitors (e.g., 1 μM reserpine) to isolate release-enhancing effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.